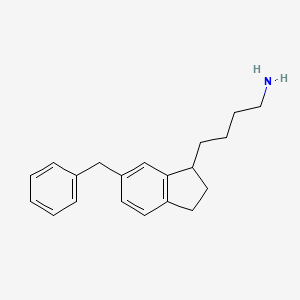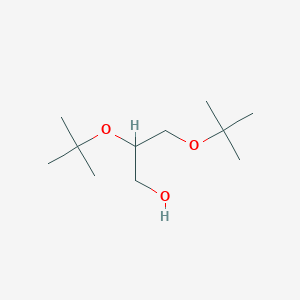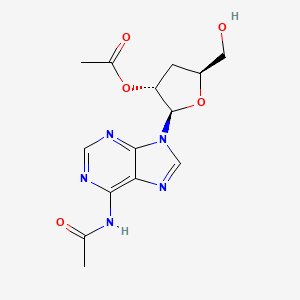![molecular formula C22H40O2 B12570415 2-[(Heptadec-4-yn-1-yl)oxy]oxane CAS No. 184435-61-8](/img/structure/B12570415.png)
2-[(Heptadec-4-yn-1-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Heptadec-4-yn-1-yl)oxy]oxane: is a synthetic organic compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a heptadec-4-yn-1-yl group attached to an oxane ring through an ether linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Heptadec-4-yn-1-yl)oxy]oxane typically involves the reaction of heptadec-4-yn-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alcohol group, allowing it to react with the oxane ring to form the desired ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(Heptadec-4-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ether derivatives or other functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2-[(Heptadec-4-yn-1-yl)oxy]oxane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with cellular membranes and its role as a potential drug candidate.
Medicine: Research is ongoing to explore the therapeutic applications of this compound, particularly in the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-[(Heptadec-4-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological pathways. Additionally, the ether linkage allows for interactions with hydrophobic regions of proteins and membranes, influencing their function and stability.
Comparación Con Compuestos Similares
- 2-[(Hexadec-4-yn-1-yl)oxy]oxane
- 2-[(Tetradec-4-yn-1-yl)oxy]oxane
- 2-[(Tetradec-10-yn-1-yl)oxy]oxane
Comparison: 2-[(Heptadec-4-yn-1-yl)oxy]oxane is unique due to its longer heptadec-4-yn-1-yl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can enhance the compound’s hydrophobicity and its ability to interact with lipid membranes, making it particularly useful in applications requiring strong membrane association.
Propiedades
Número CAS |
184435-61-8 |
|---|---|
Fórmula molecular |
C22H40O2 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
2-heptadec-4-ynoxyoxane |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-22-19-16-18-21-24-22/h22H,2-12,15-21H2,1H3 |
Clave InChI |
PQRIEWXZZLSQKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC#CCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)


![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)


![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)
